molecular formula C6H11N3O2 B1438280 1-Methyl-5-oxopyrrolidine-3-carbohydrazide CAS No. 959240-80-3

1-Methyl-5-oxopyrrolidine-3-carbohydrazide

Cat. No.: B1438280
CAS No.: 959240-80-3
M. Wt: 157.17 g/mol
InChI Key: UMNUBNWLKPHIMI-UHFFFAOYSA-N
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Description

1-Methyl-5-oxopyrrolidine-3-carbohydrazide is a chemical compound with the molecular formula C6H11N3O2 . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in several studies . For instance, one method involves the cyclization of 2-methylenesuccinic acid with various amines . Another method involves the condensation of hydrazide with corresponding 1-(4-substituted phenyl)-2-thiocyanatoethan-1-one .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using various techniques such as X-ray diffraction . The structure of similar compounds has also been confirmed using MS, IR, 1H, and 13C NMR spectra .


Chemical Reactions Analysis

The chemical reactions involving this compound have been studied . For example, it has been reported that the compound can react with aromatic aldehydes and acetone to form the corresponding hydrazones .


Physical And Chemical Properties Analysis

This compound is a white or cream-tinted white crystalline solid . It has a molecular weight of 157.17 g/mol . The compound’s IR spectra show characteristic bands for stretching vibrations of lactam carbonyl at 1705 – 1688 cm−1 .

Scientific Research Applications

Chemical Synthesis and Antibacterial Activity

1-Methyl-5-oxopyrrolidine-3-carbohydrazide serves as a versatile intermediate in the synthesis of various chemically significant compounds. Researchers have developed methods to synthesize compounds by reacting 5-oxo-1-phenylpyrrolidine-3-carbohydrazides with different quinone derivatives, leading to the formation of novel compounds with potential antimicrobial and antifungal activities. These compounds were characterized using NMR, IR, and mass spectra, highlighting their diverse chemical functionalities and potential for further applications in medicinal chemistry and materials science (Vaickelionienė et al., 2011). Similarly, novel azole derivatives synthesized from 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide showed promising antibacterial activity against several bacteria strains, indicating the potential of these compounds in developing new antibiotics (Balandis et al., 2019).

Antioxidant Activity

The antioxidant properties of certain derivatives of this compound have been explored through the synthesis of novel compounds containing various substituents. These compounds exhibited significant antioxidant activity, as determined by DPPH radical scavenging method and reducing power assay, suggesting their potential use in pharmaceutical applications as antioxidant agents (Tumosienė et al., 2019).

Development of Novel Therapeutics

Research into the chemical transformations of this compound has led to the creation of novel compounds with various bioactivities, including antibacterial properties. This work contributes to the broader effort to discover new therapeutic agents, particularly in addressing resistant strains of bacteria. The synthesis of these compounds involves several steps, including reactions with naphthoquinone derivatives and testing their antimicrobial efficacy, which underscores the importance of this compound as a precursor in medicinal chemistry (Balandis et al., 2019; Tumosienė et al., 2019).

Mechanism of Action

While the specific mechanism of action of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide is not mentioned in the retrieved papers, similar compounds have been reported to exhibit antioxidant activity . They are believed to slow down or inhibit oxidation processes which occur under the influence of reactive oxygen species (ROS).

Future Directions

The potential applications of 1-Methyl-5-oxopyrrolidine-3-carbohydrazide and similar compounds are a subject of ongoing research. Given their antioxidant activity, these compounds could have potential uses in various fields, including medicine and cosmetics .

Properties

IUPAC Name

1-methyl-5-oxopyrrolidine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-9-3-4(2-5(9)10)6(11)8-7/h4H,2-3,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNUBNWLKPHIMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655775
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959240-80-3
Record name 1-Methyl-5-oxopyrrolidine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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